1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol
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Overview
Description
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the benzoxazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol can be compared with other benzoxazole derivatives:
2-Phenylbenzo[d]oxazole: Similar structure but lacks the ethan-1-ol group.
6-Methyl-2-phenylbenzo[d]oxazole: Contains a methyl group instead of the ethan-1-ol group.
5-Methyl-2-phenylbenzo[d]oxazole: Another derivative with a different substitution pattern. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-benzoxazol-5-yl)ethanol |
InChI |
InChI=1S/C15H13NO2/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-10,17H,1H3 |
InChI Key |
BQVUFDPGFSKPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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